N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an adamantyl group, a bromopyrazole moiety, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the oxadiazole ring: This step involves the cyclization of appropriate precursors, often using reagents like hydrazine and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxadiazole rings.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can modify the functional groups on the oxadiazole ring .
Scientific Research Applications
N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the bromopyrazole moiety but lacks the adamantyl and oxadiazole groups.
1-adamantylmethyl derivatives: Compounds with the adamantylmethyl group but different functional groups attached.
Oxadiazole derivatives: Compounds featuring the oxadiazole ring but with different substituents.
Uniqueness
N-(ADAMANTAN-1-YLMETHYL)-3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O2/c19-14-7-21-24(8-14)9-15-22-17(26-23-15)16(25)20-10-18-4-11-1-12(5-18)3-13(2-11)6-18/h7-8,11-13H,1-6,9-10H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFAQLGSDAQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC(=NO4)CN5C=C(C=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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